molecular formula C20H14N2O2 B5236320 N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea

N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea

Cat. No.: B5236320
M. Wt: 314.3 g/mol
InChI Key: KRZKOAIQLRYOPW-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea is a phenylurea derivative featuring a fluorenone (9-oxo-9H-fluorenyl) group at the N-terminal and a phenyl group at the N′-terminal. The fluorenone moiety introduces electron-withdrawing properties and planar aromaticity, which may enhance intermolecular interactions and biological activity.

Properties

IUPAC Name

1-(9-oxofluoren-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)22-20(24)21-13-6-2-1-3-7-13/h1-12H,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZKOAIQLRYOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Anticancer Phenylurea Derivatives

  • CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea): Exhibits potent anticancer activity against NSCLC cells by inducing cell cycle arrest (G2/M phase) and apoptosis. The chloro and trifluoromethyl groups enhance lipophilicity and target binding .
  • N-(2-Chlorobenzoyl)-N′-phenylurea : Synthesized via Schotten-Baumann reaction, this derivative showed cytotoxicity against HeLa cells, highlighting the role of halogenated acyl groups in anticancer activity .

Cytokinin-Mimicking Phenylureas

  • CPPU (N-(2-chloro-4-pyridyl)-N′-phenylurea): A synthetic cytokinin promoting fruit growth in plants. The pyridyl group enhances receptor binding, while the chloro substituent stabilizes the molecule .
  • Thidiazuron (TDZ) : A diphenylurea derivative with high cytokinin activity, widely used in plant tissue culture and senescence inhibition .

Fluorenone-Containing Analogues

  • The electron-withdrawing bromo and ketone groups may influence redox properties .
  • N-(4-Cyanophenyl)-N′-phenylurea: Features a cyano group, enhancing hydrogen-bonding interactions. Used in studies of insecticidal and herbicidal activities .

Structure-Activity Relationships (SAR)

Compound Key Substituents Biological Activity References
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea 9-Oxofluorenyl, phenyl Inference: Potential anticancer/antioxidant activity due to fluorenone’s redox activity
CTPPU Cl, CF₃ Anticancer (NSCLC) via cell cycle arrest
CPPU Cl, pyridyl Cytokinin-like growth promotion
N-(4-Cyanophenyl)-N′-phenylurea CN Insecticidal, herbicidal
EDU (Ethylenediurea) Phenylurea backbone Ozone protectant in plants

Key Observations :

  • Electron-Withdrawing Groups (Cl, CF₃, CN) enhance bioactivity by improving stability and target affinity.
  • Aromatic Planarity (fluorenone, biphenyl) facilitates π-π stacking in receptor binding.
  • N-Substitution : Fluorenyl groups may confer unique photophysical properties, while pyridyl or acyl groups modulate solubility and pharmacokinetics.

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